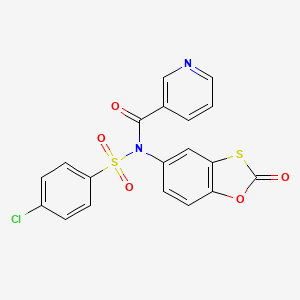
N-(4-Chlorobenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-YL)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorobenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-YL)pyridine-3-carboxamide is a complex organic compound that features a combination of sulfonyl, benzoxathiol, and pyridine carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-YL)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoxathiol Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxathiol ring.
Amidation: The final step involves the coupling of the sulfonylated benzoxathiol with pyridine-3-carboxylic acid or its derivatives to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-YL)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the sulfonyl group or reduction of the carboxamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-YL)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorobenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-YL)pyridine-2-carboxamide: A similar compound with a different position of the carboxamide group.
N-(4-Chlorobenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-6-YL)pyridine-3-carboxamide: A compound with a different position of the benzoxathiol ring.
Uniqueness
N-(4-Chlorobenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-YL)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse interactions and reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H11ClN2O5S2 |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H11ClN2O5S2/c20-13-3-6-15(7-4-13)29(25,26)22(18(23)12-2-1-9-21-11-12)14-5-8-16-17(10-14)28-19(24)27-16/h1-11H |
InChI Key |
PPGXMCZXDHCAOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N(C2=CC3=C(C=C2)OC(=O)S3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]pentanehydrazide](/img/structure/B11568634.png)
![[6-(4-chlorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B11568642.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11568646.png)
![6-(4-methoxyphenyl)-3-methyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568655.png)
![2,6-diamino-4-[4-(methylsulfanyl)phenyl]-4H-thiopyran-3,5-dicarbonitrile](/img/structure/B11568658.png)
![N-cyclohexyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11568662.png)
![4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11568664.png)
![2-bromo-N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}benzamide (non-preferred name)](/img/structure/B11568672.png)
![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11568681.png)
![8-[(furan-2-ylmethyl)amino]-3,7-dimethyl-1-[3-(trimethylsilyl)propyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11568689.png)
![6-(4-Chlorophenyl)-2-(2,3-dichlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11568694.png)
![2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B11568695.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11568702.png)
![5-Methyl-2-(propan-2-yl)cyclohexyl {[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B11568703.png)
